1-Methyluric acid
1-Methyluric acid
1-methyluric acid is an oxopurine that is 7,9-dihydro-1H-purine-2,6,8(3H)-trione substituted by a methyl group at N-1. It is one of the metabolites of caffeine found in human urine. It has a role as a human xenobiotic metabolite and a mouse metabolite. It is functionally related to a 7,9-dihydro-1H-purine-2,6,8(3H)-trione. It is a conjugate acid of a 1-methylurate anion.
Brand Name:
Vulcanchem
CAS No.:
708-79-2
VCID:
VC21134439
InChI:
InChI=1S/C6H6N4O3/c1-10-4(11)2-3(9-6(10)13)8-5(12)7-2/h1H3,(H,9,13)(H2,7,8,12)
SMILES:
CN1C(=O)C2=C(NC(=O)N2)NC1=O
Molecular Formula:
C6H6N4O3
Molecular Weight:
182.14 g/mol
1-Methyluric acid
CAS No.: 708-79-2
Cat. No.: VC21134439
Molecular Formula: C6H6N4O3
Molecular Weight: 182.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-methyluric acid is an oxopurine that is 7,9-dihydro-1H-purine-2,6,8(3H)-trione substituted by a methyl group at N-1. It is one of the metabolites of caffeine found in human urine. It has a role as a human xenobiotic metabolite and a mouse metabolite. It is functionally related to a 7,9-dihydro-1H-purine-2,6,8(3H)-trione. It is a conjugate acid of a 1-methylurate anion. |
|---|---|
| CAS No. | 708-79-2 |
| Molecular Formula | C6H6N4O3 |
| Molecular Weight | 182.14 g/mol |
| IUPAC Name | 1-methyl-7,9-dihydro-3H-purine-2,6,8-trione |
| Standard InChI | InChI=1S/C6H6N4O3/c1-10-4(11)2-3(9-6(10)13)8-5(12)7-2/h1H3,(H,9,13)(H2,7,8,12) |
| Standard InChI Key | QFDRTQONISXGJA-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2=C(NC(=O)N2)NC1=O |
| Canonical SMILES | CN1C(=O)C2=C(NC(=O)N2)NC1=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator